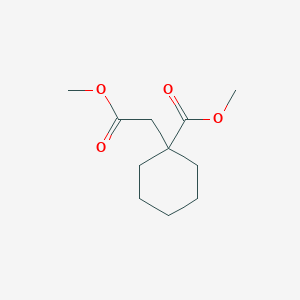

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate

Beschreibung

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate (CAS: 68089-52-1; MFCD30527630) is a cyclohexane-based diester featuring two ester functionalities: a methyl ester at the cyclohexane-1-carboxylate position and a methoxycarbonylmethyl group at the adjacent carbon. This compound is primarily utilized in organic synthesis as a precursor for spirocyclic systems and chiral building blocks in drug discovery . Its bifunctional ester groups enable diverse reactivity, including hydrolysis, transesterification, and participation in cycloaddition reactions.

Eigenschaften

IUPAC Name |

methyl 1-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-14-9(12)8-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCRKMZPKAPPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate typically involves esterification reactions. One common method is the reaction of cyclohexane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Cyclohexane-1,1-dicarboxylic acid.

Reduction: Cyclohexane-1,1-dimethanol.

Substitution: Various esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor in the synthesis of drug molecules with potential therapeutic effects.

Industry: The compound is utilized in the production of polymers and resins due to its reactive ester groups.

Wirkmechanismus

The mechanism of action of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in drug metabolism, where the compound acts as a prodrug, releasing the active drug molecule upon enzymatic cleavage.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical Properties and Solubility

- Boiling Points : The target compound’s higher molecular weight and polar ester groups suggest a boiling point >200°C, compared to 190–192°C for Methyl 1-methylcyclohexanecarboxylate .

- Solubility : The methoxycarbonylmethyl group increases hydrophilicity relative to purely hydrocarbon-substituted analogs (e.g., Methyl 1-methylcyclohexanecarboxylate), though it remains sparingly soluble in water .

Research Findings and Industrial Relevance

- Drug Discovery : Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate has been employed in the synthesis of spirocyclic α-proline chimeras, which exhibit enhanced binding affinity in peptide-based therapeutics .

- Material Science : Cyclohexene analogs (e.g., CAS 18448-47-0) are precursors for polymers with tunable thermal stability due to their unsaturated backbone .

- Safety Profiles : Esters like Methyl 1-cyclohexene-1-carboxylate require careful handling due to irritant properties (e.g., eye and skin contact risks) .

Biologische Aktivität

The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzo[d]dioxine unit. Its unique structural components suggest potential interactions with various biological targets, particularly in neuropharmacology.

Antidepressant Activity

Research indicates that derivatives of benzothiazole and benzodioxine exhibit significant binding affinities at serotonin receptors, particularly 5-HT1A and 5-HT2A . A study demonstrated that compounds similar to the target compound showed high affinities for these receptors (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and displayed marked antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Cholinesterase Inhibition

The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) has been explored in the context of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress, which are critical in managing neurodegenerative disorders .

The activity of this compound is hypothesized to be mediated through several mechanisms:

- Serotonergic Modulation : By acting on serotonin receptors, the compound may influence mood regulation and anxiety.

- Cholinergic Enhancement : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.

- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to neuroprotection.

Case Studies

Several studies have documented the biological activity of compounds related to the target structure:

- A series of synthesized benzothiazole derivatives were evaluated for their antidepressant activities, showing promising results in preclinical models .

- Another study focused on the synthesis of similar compounds and their inhibitory effects on cholinesterase enzymes, with IC50 values indicating significant potency against AChE .

Data Tables

| Compound Name | Target Receptor | Ki Value (nM) | Biological Activity |

|---|---|---|---|

| Compound 8g | 5-HT1A | 17 | Antidepressant |

| Compound 8g | 5-HT2A | 0.71 | Antidepressant |

| Compound 4f | AChE | 23.4 | Cognitive enhancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.